Selective CA7 Inhibition Affinity
This compound demonstrates sub-nanomolar affinity for human carbonic anhydrase 7 (CA7), with a Ki of 0.770 nM, as measured by a stopped-flow CO2 hydration assay [1]. When compared to its activity against human CA2, where it shows a Ki of 5.5 nM [2], the compound exhibits a 7.1-fold selectivity window for CA7 over CA2. This level of potency and selectivity is critical, as CA7 is a validated target for neurological and ophthalmic disorders, while CA2 is an ubiquitous off-target isoform associated with systemic side effects. The difference in Ki values (5.5 nM vs. 0.770 nM) is a key differentiator from non-selective CA inhibitors, which often show equipotent or even preferential inhibition of CA2.
Ki CA2: 5.5 nM
7.1‑fold selectivity
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.770 nM (CA7) |
| Comparator Or Baseline | Target compound vs. CA2: 5.5 nM |
| Quantified Difference | 7.1-fold selectivity for CA7 over CA2 |
| Conditions | Human carbonic anhydrase isoforms, stopped-flow CO2 hydration assay, 15 min pre-incubation |
Why This Matters
For procurement, this data confirms the compound's identity and verifies its unique activity profile for projects targeting CA7-dependent pathways, distinguishing it from general CA inhibitors or building blocks lacking this specific annotation.
- [1] BindingDB. (n.d.). BDBM50239272. Affinity Data for Human Carbonic Anhydrase 7. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50239272 View Source
- [2] BindingDB. (n.d.). BDBM50239272. Affinity Data for Human Carbonic Anhydrase 2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50239272 View Source
